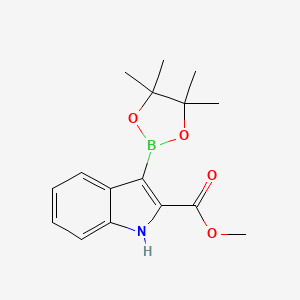![molecular formula C26H21BrN2O3S B2938367 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide CAS No. 1025300-49-5](/img/structure/B2938367.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide is a useful research compound. Its molecular formula is C26H21BrN2O3S and its molecular weight is 521.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
Compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide have been explored for their biochemical applications, particularly in modulating ion channels and enzyme activities. For instance, acrylamides with benzo[d][1,3]dioxol-5-yl groups have shown promise as KCNQ2 openers, potentially reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004). These findings suggest that structurally similar compounds could be synthesized and evaluated for neurological applications.
Polymer Science and Materials Engineering
Acrylamide derivatives, including those with phenylalanine moieties, have been used in controlled radical polymerization processes to produce homopolymers with applications ranging from biodegradable materials to drug delivery systems (Mori, Sutoh, & Endo, 2005). This area of research indicates potential for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide in creating novel polymeric materials with specific functional properties.
Chemical Synthesis and Catalysis
The synthesis of benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes showcases the utility of acrylamide derivatives in facilitating complex chemical transformations (Wang et al., 2008). Such methodologies could be adapted to synthesize the compound , potentially leading to new catalytic processes or chemical intermediates.
Optical Materials and Sensing Technologies
Research on acrylamide polymers with photoresponsive properties has opened avenues for their use in optical materials and sensing technologies. For example, polymers incorporating acrylamide units have been investigated for their photosensitivity and potential applications in negative photoresists (Selvam & Nanjundan, 2005). This suggests that derivatives like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide could be explored for novel applications in photonic devices or as components in advanced sensing systems.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3S/c27-19-9-7-18(8-10-19)25-26(20-3-1-2-4-21(20)29-25)33-14-13-28-24(30)12-6-17-5-11-22-23(15-17)32-16-31-22/h1-12,15,29H,13-14,16H2,(H,28,30)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJABVSYSNBS-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2938294.png)






